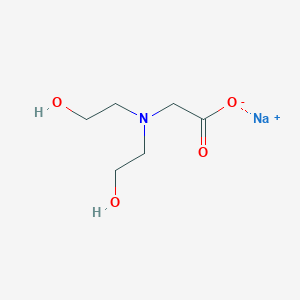![molecular formula C36H18 B086497 Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene CAS No. 188-00-1](/img/structure/B86497.png)
Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18 and a molecular weight of 450.5281 . This compound is known for its complex structure, which consists of multiple fused benzene rings, making it a subject of interest in the field of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene typically involves a benchtop solution-phase synthesis. One method described involves the covalent connection of two orthogonal this compound moieties through a tetrafluorobenzene ring . This synthesis requires precise control of reaction conditions to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions, using appropriate solvents, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce hydrogenated derivatives, and substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Materials Science:
Biology and Medicine:
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene involves its interaction with molecular targets and pathways within a given system. Its polycyclic aromatic structure allows it to engage in π-π interactions with other aromatic systems, potentially affecting the behavior of biological molecules or materials. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene include other polycyclic aromatic hydrocarbons such as hexabenzo[bc,ef,hi,kl,no,qr]coronene . These compounds share structural similarities but differ in the arrangement and number of fused benzene rings.
Uniqueness
This compound is unique due to its specific arrangement of benzene rings, which imparts distinct chemical and physical properties. Its ability to form chiral molecular nanographenes through covalent connections with other aromatic systems further distinguishes it from other polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
decacyclo[22.10.2.02,15.03,8.04,33.09,14.017,35.018,23.028,36.029,34]hexatriaconta-1,3(8),4,6,9,11,13,15,17(35),18,20,22,24(36),25,27,29,31,33-octadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-3-10-21-19(8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22(20)30-18-29(21)34(31(23)25)36(33(27)28)35(30)32(24)26/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOIXLTVQRSBRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C(=CC=C5)C7=CC=CC8=C7C9=C(C=C2C4=C69)C1=CC=CC=C81 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172131 |
Source


|
| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-00-1 |
Source


|
| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)

![8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid](/img/structure/B86426.png)









